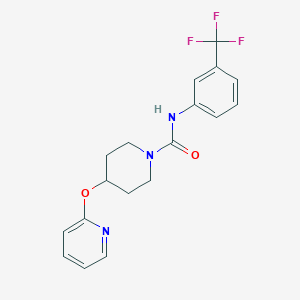

4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-pyridin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c19-18(20,21)13-4-3-5-14(12-13)23-17(25)24-10-7-15(8-11-24)26-16-6-1-2-9-22-16/h1-6,9,12,15H,7-8,10-11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPHKCALPSBKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the pyridin-2-yloxy and trifluoromethylphenyl groups. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of Pyridin-2-yloxy Group: This step often involves the reaction of a pyridine derivative with an appropriate leaving group, such as a halide, to form the pyridin-2-yloxy moiety.

Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yloxy group, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research has highlighted the compound's potential as an inhibitor of specific enzymes, particularly N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). Structure–activity relationship (SAR) studies have demonstrated that modifications to the compound can enhance its inhibitory potency significantly. For instance, the introduction of different substituents on the piperidine ring has been shown to optimize lipophilicity and improve binding affinity to the enzyme's active site .

Table 1: SAR Analysis of Inhibitory Activity

| Compound | IC50 (nM) | Lipophilicity (cLogP) | Binding Affinity |

|---|---|---|---|

| Compound A | 72 | 3.68 | High |

| Compound B | 200 | 2.95 | Moderate |

| Compound C | 150 | 3.20 | Moderate |

Cancer Therapy

The compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of piperidine carboxamides exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in tumor cells has been linked to the structural characteristics of these compounds, specifically their ability to interact with cellular pathways involved in cancer progression .

Case Study: Anticancer Activity

In a study involving FaDu hypopharyngeal tumor cells, a derivative of the compound showed improved cytotoxicity compared to standard treatments like bleomycin. The mechanism was attributed to enhanced interaction with apoptotic pathways, suggesting its potential as a lead compound for further development in cancer therapeutics .

Neurological Disorders

Recent research has explored the compound's effects on neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit cholinesterase enzymes positions it as a candidate for treating cognitive decline associated with these conditions. The dual action of inhibiting multiple targets related to amyloid beta aggregation further enhances its therapeutic profile .

Table 2: Cholinesterase Inhibition Potency

| Compound | Cholinesterase Inhibition (%) | Selectivity Ratio |

|---|---|---|

| Compound D | 85 | High |

| Compound E | 60 | Moderate |

| Compound F | 75 | High |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism involves modulation of cytokine release and inhibition of inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound's unique properties make it suitable for use in material science, particularly in developing advanced materials with specific electronic or optical properties. Its chemical stability and reactivity allow it to be incorporated into polymer matrices or used as a precursor for more complex materials.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

PF-3845 (4-(3-(5-(Trifluoromethyl)Pyridin-2-yloxy)Benzyl)-N-(Pyridin-3-yl)Piperidine-1-Carboxamide)

- Structural Differences : PF-3845 features a benzyl group substituted with a 5-(trifluoromethyl)pyridin-2-yloxy moiety at the 4-position of the piperidine ring, unlike the direct pyridin-2-yloxy substitution in the target compound. The carboxamide nitrogen is linked to a pyridin-3-yl group instead of a 3-(trifluoromethyl)phenyl group .

- Functional Implications : PF-3845 is a covalent FAAH inhibitor with demonstrated efficacy in inflammatory pain models via CB1/CB2 receptor-dependent mechanisms. Its benzyl substitution may enhance enzyme binding compared to the target compound’s simpler pyridin-2-yloxy group .

- Pharmacological Data: Property PF-3845 Target Compound Molecular Formula C24H23F3N4O2 C18H17F3N4O2 (inferred) Target Enzyme FAAH FAAH (probable) IC50 (FAAH Inhibition) 2.3 nM (recombinant rat FAAH) Not reported in evidence

UDO and UDD (Pyridine-Based CYP51 Inhibitors)

- Structural Differences: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] incorporate piperazine and ethanone/pyridin-3-amine moieties absent in the target compound. Both feature trifluoromethyl groups but target CYP51 (a fungal enzyme) rather than FAAH .

- Functional Implications: UDO/UDD exhibit anti-Trypanosoma cruzi activity comparable to posaconazole. Their dual trifluoromethyl groups and extended aromatic systems may improve membrane permeability but reduce selectivity for mammalian targets compared to the target compound .

Redafamdastatum (N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide)

- Structural Differences : Redafamdastatum replaces the pyridine ring in the target compound with a pyridazine ring and introduces a methylidene group between the piperidine and phenyl ring. This modification alters electron distribution and steric interactions .

Key Findings and Trends

Role of Trifluoromethyl Groups : The trifluoromethyl group is a conserved feature across all compared compounds, contributing to enhanced metabolic stability and hydrophobic interactions with enzyme active sites .

Impact of Aromatic Substituents :

- Pyridine/pyridazine rings and substituted benzyl groups influence target selectivity (e.g., FAAH vs. CYP51) .

- Direct pyridinyloxy substitutions (as in the target compound) may reduce steric hindrance compared to benzyl-linked analogs like PF-3845 .

Pharmacological Gaps: Limited data exist on the target compound’s enzymatic affinity and in vivo efficacy, whereas PF-3845 and redafamdastatum have well-characterized preclinical profiles .

Biological Activity

4-(Pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, with the CAS number 1421495-11-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula of this compound is , with a molecular weight of 365.3 g/mol. The structural characteristics include a piperidine core substituted with a pyridine and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421495-11-5 |

| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |

| Molecular Weight | 365.3 g/mol |

Biological Activity Overview

Research indicates that compounds within the piperidine class exhibit a range of biological activities, including anti-tuberculosis and anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various biological targets.

Anti-Tuberculosis Activity

A study highlighted the potential of piperidine derivatives in combating tuberculosis. The compound was part of a library that underwent screening for anti-tuberculosis activity. Although some derivatives showed promising results with minimum inhibitory concentrations (MIC) in the range of 1.4-1.7 μg/mL, significant side effects were noted during in vivo testing, which limited their further development .

Anticancer Properties

Recent advances in piperidine derivatives suggest that they may possess anticancer properties. A related compound demonstrated cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells, showing better efficacy compared to established drugs like bleomycin . This suggests that modifications to the piperidine structure can enhance biological activity.

Case Studies

-

Study on Piperidinol Analogues :

- A series of piperidinol analogues were synthesized and tested for anti-tuberculosis activity. Compounds with similar structural motifs to 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide were found to exhibit significant anti-tuberculosis effects but also faced challenges due to side effects during clinical evaluation .

- Cytotoxicity Evaluation :

Research Findings

The following table summarizes key findings from various studies concerning the biological activity of similar piperidine compounds:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes for 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

- Methodological Answer :

- Reaction Solvent Selection : Use aprotic solvents like dichloromethane (DCM) for coupling reactions to minimize hydrolysis of intermediates. Evidence from analogous piperidine-carboxamide syntheses highlights DCM’s role in achieving high yields (~99%) .

- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) is critical for isolating the final product, as HPLC purity ≥95% is standard for research-grade compounds .

- Safety : Incorporate inert atmosphere (N₂/Ar) during reactions involving trifluoromethyl groups to prevent decomposition .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the piperidine ring conformation, pyridyloxy linkage, and trifluoromethylphenyl substitution. Compare chemical shifts with crystallographic data from related carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, where C=O resonance appears at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇F₃N₂O₂: 363.1221) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. The trifluoromethyl group may release HF under extreme conditions .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the pyridin-2-yloxy group with other heterocycles (e.g., pyrimidine) and compare bioactivity. For example, analogs with 5-(trifluoromethyl)pyridin-2-yl groups show enhanced receptor binding in agrochemical studies .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify interactions between the trifluoromethylphenyl group and target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (e.g., HPLC ≥98%) .

- Metabolic Stability Tests : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. How can crystallography challenges be addressed for this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation in ethyl acetate/hexane mixtures (1:10) produces diffraction-quality crystals. For urea derivatives, coplanarity of aromatic rings with the piperidine core is critical .

- Refinement : Use riding models for H atoms and anisotropic displacement parameters for heavy atoms (e.g., fluorine), as seen in N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide structures .

Q. What advanced analytical methods validate impurities or degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.